molecular formula C15H8F3N5OS B2507987 N-[2-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-Benzothiazol-2-carboxamid CAS No. 2034480-20-9

N-[2-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-Benzothiazol-2-carboxamid

Katalognummer: B2507987
CAS-Nummer: 2034480-20-9
Molekulargewicht: 363.32
InChI-Schlüssel: YDJPSWCEPPKJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a complex structure that combines a pyrazolo[1,5-a]pyrimidine moiety with a benzothiazole core. The trifluoromethyl group enhances its lipophilicity and potential bioactivity. Understanding the structural properties is crucial for elucidating its mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit notable antimicrobial properties. For instance, compounds synthesized from this framework have shown effective inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L1^{-1} . The presence of electron-withdrawing groups like trifluoromethyl significantly enhances these activities.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol L1^{-1})Bacterial Strain
Compound A4E. coli
Compound B12S. aureus
Compound C6P. aeruginosa

Anticancer Potential

The anticancer properties of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide have been evaluated against several cancer cell lines including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). In vitro assays revealed that many derivatives exhibited potent cytotoxicity with IC5050 values comparable to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundIC5050 (μM)Cancer Cell Line
Compound D5NCI-H460
Compound E10HepG2
Compound F8HCT-116

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored through various in vitro assays. The results indicated that it could significantly reduce pro-inflammatory cytokines in activated macrophages, suggesting a therapeutic role in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial efficacy against resistant bacterial strains. The results highlighted the superior activity of compounds containing the trifluoromethyl group compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In a preclinical trial, one derivative was tested on xenograft models of lung cancer and demonstrated significant tumor regression, supporting further development as a potential anticancer agent .

Biologische Aktivität

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group , a pyrazolo[1,5-a]pyrimidine core , and a benzothiazole moiety . This unique structure contributes to its diverse biological activities, including anticancer properties and enzymatic inhibition.

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide primarily acts through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, particularly Trk kinases, which are involved in cancer progression and neuronal survival .
  • Anticancer Activity : It exhibits cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) .

Anticancer Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family possess significant anticancer properties. The following table summarizes the IC50 values of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide against various cancer cell lines:

Cell Line IC50 (µM) Reference
A5498.43
MCF-76.91
HT-293.71

These values indicate that the compound is particularly potent against these cell lines compared to standard treatments.

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • Histone Deacetylases (HDACs) : It demonstrated IC50 values of 22.73 nM for HDAC1 and 20.08 nM for HDAC2, suggesting strong inhibitory activity compared to reference drugs .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer effects of various benzothiazole derivatives, N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide was evaluated using an MTT assay. The results indicated significant cytotoxicity against human cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

Study 2: Mechanistic Insights into Enzyme Inhibition

Further investigations revealed that the compound acts as a competitive inhibitor for certain kinases involved in tumor growth. This was demonstrated through kinetic studies that showed increased enzyme activity in the presence of substrate when the inhibitor was removed .

Pharmacokinetics and Toxicity

Preliminary studies suggest that N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide is orally bioavailable with low toxicity levels in animal models. This characteristic makes it a promising candidate for further development as an anticancer therapeutic agent .

Eigenschaften

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N5OS/c16-15(17,18)11-5-12-19-6-8(7-23(12)22-11)20-13(24)14-21-9-3-1-2-4-10(9)25-14/h1-7H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPSWCEPPKJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.